hexahydro-1H-pyrido[1,2-a]pyrazin-4(6H)-one
Overview
Description
Synthesis Analysis
The synthesis of hexahydro-1H-pyrido[1,2-a]pyrazin-4(6H)-one derivatives involves several innovative approaches. One method describes the one-pot, three-component synthesis yielding bicyclic heterocyclic compounds through a sequence involving isocyanides and dialkyl acetylenedicarboxylates, culminating in ketenimine intermediates that undergo cyclization and rearrangement under mild conditions (Adib et al., 2007). Another synthesis route involves the construction of the piperazine ring through intramolecular 1,4-addition, followed by several steps including alkylation, Dieckmann cyclization, and demethoxycarbonylation to yield the lactam and ketone precursors (Branden, Compernolle, & Hoornaert, 1992).
Molecular Structure Analysis
The molecular structure and supramolecular arrangement of hexahydro-1H-pyrido[1,2-a]pyrazin-4(6H)-one derivatives can be deduced from crystallographic studies. For example, X-ray crystallography has been used to analyze the structure of related heterocyclic acids, revealing how hydrogen bonding patterns influence the self-assembly and molecular conformation in the solid state (Vishweshwar et al., 2002).
Scientific Research Applications
1. Anticancer Potential
- Summary of Application : Hexahydro-1H-pyrido[1,2-a]pyrazin-4(6H)-one, also known as PPDHMP, has been found to have potential anticancer properties. It was extracted from a new marine bacterium, Staphylococcus sp. strain MB30 .
- Methods of Application : The PPDHMP was purified through silica gel column chromatography and preparative HPLC. It was then characterized by FT-IR, LC–MS, and NMR analyses .
- Results or Outcomes : The PPDHMP exhibited in vitro anticancer potential against lung (A549) and cervical (HeLa) cancer cells in a dose-dependent manner with the IC50 concentration of 19.94 ± 1.23 and 16.73 ± 1.78 μg ml −1 respectively .
2. Design of Novel Anti-cancer Agents
- Summary of Application : Hexahydro-1H-pyrido[1,2-a]pyrazin-4(6H)-one derivatives were designed and synthesized as novel anti-cancer agents .
- Methods of Application : The derivatives were designed by introducing an alkyl or aralkyl and a sulfonyl group, which are considered as the pharmacophores of some antitumor drugs .
- Results or Outcomes : All compounds showed moderate to excellent antiproliferative activity with IC50 values between 0 and 100 μM against cancer cells. The proliferations of Hela, A549, HepG2, and MCF-7 cell lines were inhibited in a dose-dependent manner .
3. Synthesis of 1H-pyrazolo[3,4-b]pyridine Derivatives
- Summary of Application : Hexahydro-1H-pyrido[1,2-a]pyrazin-4(6H)-one is used in the synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives .
- Methods of Application : The synthesis methods are systematized according to the method to assemble the pyrazolopyridine system .
- Results or Outcomes : This review covers and summarizes comprehensive data reported within the period from 2017 to 2021 on the synthetic strategies and approaches to 1H-pyrazolo[3,4-b]pyridine derivatives .
4. Design of 2,3,4,5-tetrahydro-1H-pyrido-[4,3-b]indole Derivatives
- Summary of Application : Hexahydro-1H-pyrido[1,2-a]pyrazin-4(6H)-one is used in the design of 2,3,4,5-tetrahydro-1H-pyrido-[4,3-b]indole derivatives .
- Methods of Application : The derivatives were designed by introducing an alkyl or aralkyl and a sulfonyl group, which are considered as the pharmacophores of some antitumor drugs .
- Results or Outcomes : All compounds showed moderate to excellent antiproliferative activity with IC50 values between 0 and 100 μM against cancer cells .
5. Full-Color Fluorescent Materials
- Summary of Application : Hexahydro-1H-pyrido[1,2-a]pyrazin-4(6H)-one is used in the design of full-color fluorescent materials .
- Methods of Application : A new tailor-made fluorescent core (pyrido [2,3- b ]pyrazine) is designed and synthesized .
- Results or Outcomes : The new fluorescent core showed high photoluminescence quantum efficiency (PLQY) and simple molecular structure, which are two crucial issues for cost-effective multicolor display applications .
6. Antibiotic Agent
- Summary of Application : Hexahydro-1H-pyrido[1,2-a]pyrazin-4(6H)-one, also known as pyrrole (1, 2, a) pyrazine 1, 4, dione, hexahydro 3- (2-methyl propyl) (PPDHMP), is used as an antibiotic agent .
- Methods of Application : PPDHMP was extracted from a new marine bacterium, Staphylococcus sp. strain MB30 .
- Results or Outcomes : PPDHMP exhibited in vitro anticancer potential against lung (A549) and cervical (HeLa) cancer cells in a dose-dependent manner with the IC50 concentration of 19.94 ± 1.23 and 16.73 ± 1.78 μg ml −1 respectively .
properties
IUPAC Name |
1,2,3,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O/c11-8-6-9-5-7-3-1-2-4-10(7)8/h7,9H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPTQSVONRGAROK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(C1)CNCC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70627647 | |
Record name | Octahydro-4H-pyrido[1,2-a]pyrazin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70627647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
hexahydro-1H-pyrido[1,2-a]pyrazin-4(6H)-one | |
CAS RN |
109814-50-8 | |
Record name | Octahydro-4H-pyrido[1,2-a]pyrazin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70627647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | octahydro-1H-pyrido[1,2-a]pyrazin-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.